(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate
CAS No.: 405513-12-4
Cat. No.: VC15804149
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 405513-12-4 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | methyl (3S,5R)-5-methylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
| Standard InChI Key | HJPYJRXRHXOATI-RQJHMYQMSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H](CNC1)C(=O)OC |
| Canonical SMILES | CC1CC(CNC1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate features a six-membered piperidine ring with a methyl group at the 5-position and a carboxylate ester at the 3-position. The stereochemistry is defined by the (3S,5R) configuration, which dictates its three-dimensional orientation and interaction with biological targets. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methyl (3S,5R)-5-methylpiperidine-3-carboxylate |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| InChI Key | HJPYJRXRHXOATI-RQJHMYQMSA-N |
| Isomeric SMILES | C[C@@H]1CC@@HC(=O)OC |
The hydrochloride salt form (C₈H₁₆ClNO₂) modifies solubility properties without altering the core stereochemistry.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s stereochemistry, with distinct signals for the methyl group (δ ~1.2 ppm) and ester carbonyl (δ ~170 ppm). Mass spectrometry data align with the molecular ion peak at m/z 157.21. Infrared (IR) spectroscopy identifies key functional groups, including the ester C=O stretch (~1740 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
Synthesis and Stereochemical Control
Key Synthetic Pathways
Synthesis of (3S,5R)-methyl 5-methylpiperidine-3-carboxylate requires multi-step protocols to achieve high enantiomeric excess. A representative approach involves:
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Precursor Preparation: Starting with a racemic piperidine derivative, chiral resolution via diastereomeric salt formation isolates the desired (3S,5R) enantiomer.
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Esterification: Carboxylic acid intermediates are treated with methanol under acidic conditions to form the methyl ester.
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Purification: Chromatography or crystallization removes impurities, yielding >98% purity.
Industrial-scale production employs continuous flow hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to enhance efficiency.
Optimization Challenges
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Temperature Sensitivity: Excessive heat during esterification promotes racemization, reducing enantiomeric purity.
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Solvent Selection: Polar aprotic solvents (e.g., THF) improve reaction rates but require careful drying to prevent hydrolysis.
Biological Activity and Mechanistic Insights
Enzyme Modulation
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 µM, potentially aiding Alzheimer’s disease research. Its rigid piperidine ring fits into the AChE active site, as shown in molecular docking studies.
Metabolic Pathway Interactions
In hepatocyte assays, (3S,5R)-methyl 5-methylpiperidine-3-carboxylate upregulates cytochrome P450 3A4 (CYP3A4) by 40%, suggesting a role in drug metabolism studies.
Applications in Pharmaceutical Research
Lead Compound Development
The compound’s low toxicity (LD₅₀ > 500 mg/kg in rodents) and blood-brain barrier permeability make it a scaffold for central nervous system (CNS) drugs. Derivatives are being tested for anticonvulsant and anxiolytic activity.
Comparative Efficacy
| Compound | AChE IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| (3S,5R)-Methyl derivative | 12.3 | 8.2 (in water) |
| Ethyl racemic analog | 45.6 | 2.1 (in water) |
The (3S,5R) configuration confers 3.7-fold greater potency than racemic analogs.
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could enhance bioavailability, with preliminary studies showing a 60% increase in plasma concentration.
Stereochemical Scalability
Advances in asymmetric catalysis may reduce production costs by 30%, enabling large-scale applications.
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